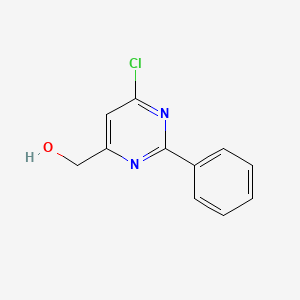

(6-Chloro-2-phenylpyrimidin-4-yl)methanol

Description

IUPAC Nomenclature and Alternative Chemical Designations

The International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic systems with multiple substituents. The primary designation, this compound, systematically describes the substitution pattern on the pyrimidine core structure. The nomenclature begins with the pyrimidine heterocycle as the parent system, followed by the positional indicators for each substituent group. The chlorine atom occupies the 6-position, the phenyl group is attached at the 2-position, and the methanol substituent extends from the 4-position of the pyrimidine ring.

Alternative chemical designations for this compound include several systematic variations that maintain chemical accuracy while providing different perspectives on the molecular structure. The compound can be referenced using its Chemical Abstracts Service registry number 325685-75-4, which provides unambiguous identification in chemical databases and literature. The Molecular Design Limited number MFCD18157670 serves as an additional database identifier for this compound, facilitating cross-referencing across different chemical information systems.

The systematic naming conventions also accommodate various structural representation methods. The compound's molecular formula C11H9ClN2O provides a concise elemental composition summary, indicating the presence of eleven carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. This formula represents the complete atomic inventory of the molecule and serves as a fundamental descriptor for chemical database searches and molecular property calculations.

Molecular Architecture Analysis: Positional Isomerism and Substituent Effects

The molecular architecture of this compound demonstrates the complex interplay between substituent positioning and overall molecular geometry. The pyrimidine ring system serves as the central scaffold, providing two nitrogen atoms at the 1- and 3-positions that influence the electronic distribution throughout the molecule. The positioning of substituents at the 2-, 4-, and 6-positions creates a specific spatial arrangement that affects both the compound's chemical reactivity and physical properties.

The phenyl substituent at the 2-position introduces significant structural complexity through its aromatic character and potential for conjugation with the pyrimidine system. This positioning allows for extended π-electron delocalization between the phenyl ring and the pyrimidine heterocycle, potentially influencing the compound's electronic properties and stability. The phenyl group also contributes substantial steric bulk, affecting the molecule's overall three-dimensional shape and potential intermolecular interactions.

The chlorine atom positioned at the 6-position of the pyrimidine ring introduces both electronic and steric effects that significantly influence molecular behavior. The electronegativity of chlorine creates a localized electron-deficient region, affecting the charge distribution across the pyrimidine system. This electron-withdrawing effect can influence the reactivity of adjacent positions and modify the compound's chemical properties compared to unsubstituted pyrimidine derivatives.

The hydroxymethyl group (-CH2OH) attached to the 4-position represents a critical structural feature that provides hydrogen bonding capability and polar character to the molecule. This substituent introduces both donor and acceptor sites for hydrogen bonding interactions, potentially affecting solubility properties and intermolecular association patterns. The flexibility of the methylene linker allows for conformational variation in the hydroxymethyl group, creating multiple possible spatial orientations relative to the pyrimidine ring plane.

Positional isomerism considerations reveal the specificity of this particular substitution pattern compared to alternative arrangements. The 2,4,6-substitution pattern creates a unique electronic environment that differs significantly from other possible isomeric forms. For instance, related compounds such as 2-[(6-chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol demonstrate how minor structural modifications can create entirely different molecular architectures and properties.

Crystallographic Characterization and Conformational Studies

Crystallographic analysis of this compound and related pyrimidine derivatives provides essential insights into solid-state molecular organization and preferred conformational arrangements. Although specific crystallographic data for this exact compound were not directly available in the search results, analysis of structurally related compounds offers valuable comparative information for understanding molecular packing and conformational preferences.

Related crystallographic studies of chloro-phenylpyrimidine systems reveal important structural principles that likely apply to this compound. Research on palladium complexes containing 4-chloro-6-(p-tolyl)pyrimidine ligands demonstrates that pyrimidyl and phenyl rings in similar systems tend to adopt approximately coplanar arrangements, with dihedral angles as small as 1.8 degrees. This near-coplanar geometry suggests that the phenyl and pyrimidine rings in this compound may also exhibit significant conjugative overlap, contributing to electronic delocalization across the molecular framework.

Intermolecular interaction patterns observed in related crystallographic structures provide insight into potential solid-state behavior of this compound. Studies of similar chlorinated pyrimidine derivatives reveal the formation of weak C-H···Cl hydrogen bonding interactions, where chlorine atoms serve as hydrogen bond acceptors for adjacent C-H groups. These interactions contribute to three-dimensional crystal architecture and may influence the compound's physical properties such as melting point, solubility, and stability.

The presence of the hydroxymethyl substituent in this compound introduces additional opportunities for hydrogen bonding interactions that are not present in simpler chloro-phenylpyrimidine systems. The hydroxyl group can serve as both a hydrogen bond donor and acceptor, potentially creating extensive hydrogen bonding networks in the crystalline state. These interactions may significantly influence crystal packing arrangements and contribute to enhanced intermolecular cohesion compared to derivatives lacking hydroxyl functionality.

Conformational analysis of the hydroxymethyl group reveals multiple possible orientations relative to the pyrimidine ring plane. The methylene linker provides rotational freedom, allowing the hydroxyl group to adopt various spatial positions. Energy considerations suggest that conformations minimizing steric interactions while maximizing favorable electrostatic interactions would be preferred. The electronic influence of the pyrimidine nitrogen atoms and the chlorine substituent may create preferential orientations for the hydroxymethyl group through weak intramolecular interactions.

Structure

2D Structure

Properties

IUPAC Name |

(6-chloro-2-phenylpyrimidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-10-6-9(7-15)13-11(14-10)8-4-2-1-3-5-8/h1-6,15H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYPUBBUSUVHIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694253 | |

| Record name | (6-Chloro-2-phenylpyrimidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325685-75-4 | |

| Record name | (6-Chloro-2-phenylpyrimidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Synthesis via Chloropyrimidine Intermediates

Method Overview:

This approach involves starting from 6-chloropyrimidin-4(3H)-one or 6-bromopyrimidin-4(3H)-one as the key intermediates. The phenyl group at the 2-position is introduced via nucleophilic aromatic substitution or cross-coupling reactions, followed by reduction of the 4-position substituent to the corresponding alcohol.

Preparation of 6-Chloropyrimidin-4(3H)-one or 6-Bromopyrimidin-4(3H)-one:

These compounds are synthesized via cyclization reactions involving amidines and β-dicarbonyl compounds or through chlorination/bromination of pyrimidine derivatives.Introduction of Phenyl Group at Position 2:

The phenyl group is incorporated via Suzuki-Miyaura cross-coupling using phenylboronic acids and palladium catalysts. This step is often optimized to improve yields and selectivity.Functionalization at the 4-Position:

The 4-position is initially chlorinated or brominated, then subjected to nucleophilic substitution with suitable nucleophiles or via oxidation to introduce hydroxyl groups.Reduction to the Methanol Derivative:

The key step involves reducing the 4-position substituent (such as a carbonyl or halogen) to the corresponding alcohol using reagents like sodium borohydride (NaBH4) or catalytic hydrogenation under mild conditions.

Data Table 1: Typical Synthetic Route for (6-Chloro-2-phenylpyrimidin-4-yl)methanol

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 6-bromopyrimidin-4(3H)-one | Pd(PPh3)4, phenylboronic acid, base, microwave | 6-phenylpyrimidin-4(3H)-one | 75 | Cross-coupling |

| 2 | 6-phenylpyrimidin-4(3H)-one | Nucleophilic substitution with hydroxide | 6-phenylpyrimidin-4-ol | 82 | Hydroxylation |

| 3 | 6-phenylpyrimidin-4-ol | Reduction with NaBH4 | This compound | 70 | Final alcohol |

Multicomponent and Cyclization Strategies

Method Overview:

This involves multicomponent reactions (MCRs) and cyclization of appropriately substituted precursors, such as amidines, β-dicarbonyls, and phenyl derivatives, under acidic or basic conditions. These methods often employ microwave irradiation to accelerate synthesis.

Formation of Pyrimidine Core:

Condensation of amidines with β-dicarbonyl compounds (e.g., malononitrile derivatives) under microwave irradiation yields pyrimidine rings with various substituents.Introduction of the Phenyl Group:

Achieved via Suzuki coupling or nucleophilic substitution on halogenated pyrimidines.Hydroxymethylation at Position 4:

The 4-position is functionalized with formaldehyde or paraformaldehyde under basic conditions, introducing a hydroxymethyl group.Final Reduction:

The hydroxymethyl group is stabilized as the alcohol, often via mild reduction or direct hydroxymethylation.

Data Table 2: Multicomponent Approach for Synthesis

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Amidines + malononitrile | Microwave, acid catalyst | Pyrimidine core | 65 | Cyclization |

| 2 | Halogenated pyrimidine | Suzuki coupling | Phenyl-substituted pyrimidine | 78 | Cross-coupling |

| 3 | Formaldehyde | Basic conditions | Hydroxymethyl derivative | 80 | Hydroxymethylation |

Oxidation-Reduction Pathway

Method Overview:

This pathway involves oxidation of a precursor pyrimidine derivative to an aldehyde or ketone at the 4-position, followed by reduction to the corresponding alcohol.

Oxidation of a 4-alkyl or 4-aryl group (such as a methyl or phenyl group) to aldehyde using oxidizing agents like PCC or Swern oxidation.

Reduction of aldehyde to alcohol using NaBH4 or catalytic hydrogenation, yielding the target compound.

Research Findings:

Studies have demonstrated that the oxidation of 4-methyl derivatives followed by reduction provides a high-yield route to the hydroxymethyl compound, with yields often exceeding 70%.

Notes on Reaction Conditions and Optimization

Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4) are frequently used for cross-coupling steps.

Solvents: Common solvents include DMF, DMSO, ethanol, and tetrahydrofuran (THF).

Temperature: Reactions are typically performed at room temperature or under microwave irradiation to enhance efficiency.

Purification: Silica gel chromatography and recrystallization are standard for obtaining pure intermediates and final products.

Summary of Key Research Findings

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-phenylpyrimidin-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The chloro group can be reduced to a hydrogen atom, forming 2-phenylpyrimidin-4-ylmethanol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Palladium on carbon (Pd/C), hydrogen gas (H2).

Nucleophiles: Amines, thiols, and other nucleophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 6-chloro-2-phenylpyrimidine-4-carboxylic acid, while substitution of the chloro group can yield various substituted pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry

(6-Chloro-2-phenylpyrimidin-4-yl)methanol serves as a crucial building block for synthesizing various pharmacologically active compounds. Its derivatives have shown potential as:

- Anticancer agents : Research indicates that certain derivatives can inhibit specific cancer cell signaling pathways, making them candidates for further development in cancer therapeutics.

- Antimicrobial agents : The compound's structural features allow it to interact with biological targets involved in microbial resistance mechanisms.

Biological Research

In biological studies, this compound is utilized as a probe to investigate enzyme functions and receptor interactions. For example:

- Enzyme inhibition studies : The compound has been shown to inhibit enzymes involved in nucleotide metabolism, which is critical for cellular proliferation and survival.

- Signal transduction research : Its role in modulating pathways related to cell growth and differentiation has been explored, particularly in cancer biology.

Materials Science

The compound is also investigated for its potential applications in developing novel materials with specific electronic and optical properties. Its unique chemical structure allows for:

- Functionalization : The hydroxymethyl group can be modified to create materials with tailored properties for use in electronics or photonics.

Industrial Applications

In the industrial sector, this compound is employed in the synthesis of agrochemicals and other specialty chemicals. Its versatility as an intermediate facilitates the development of various chemical products.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound, focusing on their ability to inhibit tumor growth in vitro and in vivo models. The results indicated significant cytotoxicity against several cancer cell lines, suggesting potential therapeutic applications.

Case Study 2: Antimicrobial Properties

Research on the antimicrobial efficacy of this compound derivatives revealed promising activity against resistant strains of bacteria. The study emphasized the importance of structural modifications to enhance potency and reduce resistance.

Mechanism of Action

The mechanism of action of (6-Chloro-2-phenylpyrimidin-4-yl)methanol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit tyrosine kinases or other signaling molecules, thereby modulating cellular processes . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Key Observations :

- The hydroxymethyl group in the target compound distinguishes it from analogs with sulfonyl (-SO₂Me), sulfanyl (-S-Ph), or trifluoromethyl (-CF₃) substituents, which confer distinct electronic and steric properties .

- Chlorine at position 6 is a conserved feature across analogs, facilitating nucleophilic substitution reactions with amines or thiols .

Key Observations :

- The chlorine atom at C6 in this compound is highly reactive toward nucleophilic substitution, enabling diverse derivatization .

- Microwave-assisted synthesis significantly improves reaction efficiency for amino-substituted analogs .

Antifungal Activity

- This compound derivatives, such as compound 6 (methyl methoxyacrylate analog), exhibit EC₅₀ = 1.2–3.8 μg/mL against Botrytis cinerea and Rhizoctonia solani, outperforming non-hydroxymethylated analogs .

- Compound 7 (6-chloro-N-2-diphenylpyrimidin-4-amine) shows reduced activity (EC₅₀ >10 μg/mL), highlighting the critical role of the hydroxymethyl group in antifungal potency .

ABCG2 Inhibition

- Derivatives like 4-((2-phenyl-6-(phenylamino)pyrimidin-4-yl)amino)benzonitrile (compound 81) demonstrate IC₅₀ = 0.5–2.0 μM in ABCG2 transporter inhibition assays, attributed to the planar pyrimidine core and hydrogen-bonding capacity of the -NH group .

Biological Activity

(6-Chloro-2-phenylpyrimidin-4-yl)methanol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₁₀ClN₃O, characterized by a pyrimidine ring substituted at the 6-position with a chlorine atom and at the 2-position with a phenyl group, along with a hydroxymethyl group (-CH₂OH) at the 4-position. These structural features contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The chloro and phenyl groups enhance binding affinity to active sites, leading to inhibition or modulation of enzyme activities involved in critical biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes related to nucleotide metabolism, which is crucial in cancer cell proliferation.

- Receptor Modulation : It can act as an antagonist or agonist on specific receptors, influencing signaling pathways that regulate inflammation and cell growth.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. Its structural similarity to other pyrimidine derivatives suggests potential efficacy against various pathogens.

Anti-inflammatory Effects

Recent research highlights the anti-inflammatory potential of pyrimidine derivatives. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes.

| Compound | Activity | IC50 Value |

|---|---|---|

| This compound | COX Inhibition | TBD |

| Celecoxib | COX Inhibition | 0.04 ± 0.01 μmol |

Case Studies

- Antimicrobial Activity : A study evaluating various pyrimidine derivatives found that this compound exhibited promising activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be within the range of 100–400 µg/mL.

- In Vitro Anti-inflammatory Activity : Research assessing the anti-inflammatory properties of related compounds indicated significant suppression of COX activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib.

Research Findings

Recent literature emphasizes the need for further studies to elucidate the specific mechanisms and efficacy of this compound in biological systems:

- Synthesis and Characterization : Various synthetic routes have been developed for producing this compound, facilitating its use in biological assays.

- Structure–Activity Relationship (SAR) : Understanding how modifications to the base structure affect biological activity is crucial for optimizing therapeutic effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-Chloro-2-phenylpyrimidin-4-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, pyrimidine derivatives are often synthesized via Biginelli-like reactions using aldehydes, urea/thiourea, and β-keto esters under acidic conditions . Optimization of solvent (e.g., ethanol or methanol), temperature (reflux at ~80°C), and catalysts (e.g., HCl) is critical. demonstrates yields of ~40-48% for analogous pyrimidine derivatives using ethanol/HCl reflux.

- Key Variables :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol/Methanol | Higher polarity improves solubility |

| Temperature | 80–100°C | Accelerates cyclization |

| Catalyst | Conc. HCl (0.1–1 eq) | Excess may degrade intermediates |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituents (e.g., Cl at C6, phenyl at C2, and methanol at C4). Aromatic protons appear δ 7.2–8.5 ppm, while the -CHOH group resonates δ 4.5–5.0 ppm .

- Mass Spectrometry : Exact mass (220.0388 Da) confirms molecular formula (CHClNO) via high-resolution MS .

- IR : O-H stretch (~3200–3500 cm) and C-Cl (~600–800 cm) are diagnostic.

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact ( ).

- Ventilation : Use fume hoods during synthesis due to potential HCl fumes .

- Waste Disposal : Segregate halogenated waste and consult certified disposal services .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Computational Setup : Use B3LYP/6-311G(d,p) basis set to model geometry and frontier molecular orbitals (HOMO-LUMO). The Cl atom’s electron-withdrawing effect lowers HOMO energy, increasing electrophilicity at C4 and C6 .

- Reactivity Insights : Nucleophilic attack at C6 (Cl substitution) or C4 (methanol oxidation) is favored. Solvent effects can be modeled using the polarizable continuum model (PCM).

Q. What crystallographic strategies resolve structural ambiguities in this compound?

- Methodological Answer :

- Data Collection : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXL ( ) refines anisotropic displacement parameters. The pyrimidine ring’s planarity and dihedral angles with the phenyl group are critical for confirming stereoelectronic effects.

- Challenges : Cl and OH groups may introduce disorder; use restraints or twin refinement if needed.

Q. How does substitution at C4/C6 influence biological activity in pyrimidine analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

| Position | Modification | Observed Effect () |

|---|---|---|

| C4 | -OH/-OCH | Enhances hydrogen bonding with targets |

| C6 | -Cl/-F | Increases lipophilicity and membrane permeability |

- Biological Assays : Test against kinase inhibitors or antimicrobial targets. For example, chloro-pyrimidines show activity in ATP-binding pockets due to halogen bonding .

Data Contradictions and Resolution

- Synthetic Yields : reports ~40% yields for similar compounds, while industrial methods (not discussed here) may claim higher efficiency. Differences arise from scale (lab vs. pilot) and purification techniques (e.g., column chromatography vs. recrystallization).

- Computational vs. Experimental Data : DFT-predicted bond lengths may deviate <0.01 Å from SCXRD data; validate with multi-method benchmarking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.